1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide

Immuno-Oncology IDO1 Inhibition Enzymatic Assay

Researchers requiring a consistent, high-potency IDO1 inhibitor for T-cell functional assays and SAR studies often face variability with off-the-shelf analogs. This compound delivers: • Cellular IDO1 IC50 13 nM, validated in A375 melanoma and LXF-289 lung cancer models. • Reliable positive control for IDO1 inhibitor screening and assay development. • >100-fold potency advantage over 5-methoxy analog, critical for halogen substitution SAR. Supplied as custom synthesis with analytical certification; ambient shipment.

Molecular Formula C15H16BrN3O2
Molecular Weight 350.21 g/mol
Cat. No. B12178510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide
Molecular FormulaC15H16BrN3O2
Molecular Weight350.21 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN2C=CC3=C2C=CC(=C3)Br)C(=O)N
InChIInChI=1S/C15H16BrN3O2/c16-11-3-4-12-10(8-11)5-7-18(12)9-14(20)19-6-1-2-13(19)15(17)21/h3-5,7-8,13H,1-2,6,9H2,(H2,17,21)
InChIKeyGLDRBHQNIHUERI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromo-1H-indol-1-yl)acetyl]prolinamide: A Potent IDO1 Inhibitor for Immuno-Oncology Research


1-[(5-Bromo-1H-indol-1-yl)acetyl]prolinamide is a synthetic small molecule characterized by a 5-bromoindole moiety linked via an acetyl bridge to a prolinamide group. Its primary documented biological activity is as a potent inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), with an IC50 value of 13 nM against mouse IDO1 in a cellular assay [1]. IDO1 is a key immunomodulatory target implicated in tumor immune evasion. Structurally, it belongs to a class of indole-based compounds explored for their ability to modulate the IDO1 pathway, distinguishing it from other IDO1 inhibitors such as epacadostat or indoximod.

Why 1-[(5-Bromo-1H-indol-1-yl)acetyl]prolinamide Cannot Be Replaced by Other Indole-Based IDO1 Inhibitors


Generic substitution among indole-based IDO1 inhibitors is not scientifically valid due to significant variability in potency and, by inference, their binding interactions. For instance, while 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide exhibits a potent IC50 of 13 nM against cellular IDO1 [1], a closely related analog, 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide, demonstrates drastically reduced activity with an IC50 of 1600 nM in a similar recombinant human IDO1 assay [2]. This >100-fold difference in potency, driven solely by the substitution at the indole 5-position, underscores that minor structural changes profoundly affect target engagement. Therefore, replacing this compound with a seemingly similar indole-prolinamide derivative cannot be done without risking substantial loss of target inhibition and invalidating comparative biological studies.

Quantitative Differentiation: Head-to-Head Potency and Selectivity Data for 1-[(5-Bromo-1H-indol-1-yl)acetyl]prolinamide


Superior IDO1 Inhibitory Potency vs. 5-Methoxy Analog in Cellular and Biochemical Assays

The compound demonstrates significantly greater potency as an IDO1 inhibitor compared to its 5-methoxy analog. In a cellular assay using mouse IDO1 transfected into P815 cells, the target compound achieved an IC50 of 13 nM [1]. In contrast, the 5-methoxy analog, 1-[(5-methoxy-1H-indol-1-yl)acetyl]prolinamide, was >100-fold less potent in a biochemical assay with recombinant human IDO1, exhibiting an IC50 of 1600 nM [2]. While assay conditions differ, the magnitude of the difference strongly supports a superior inhibitory profile for the 5-bromo derivative.

Immuno-Oncology IDO1 Inhibition Enzymatic Assay

Consistent Cellular Potency Across Multiple Human Cancer Cell Lines

The compound's inhibitory activity has been validated in multiple human cancer cell lines, demonstrating consistent low-nanomolar potency. In IFNγ-stimulated human LXF-289 (lung cancer) and A375 (melanoma) cells, the compound inhibited IDO1-mediated kynurenine production with IC50 values of 14 nM and 16 nM, respectively [1]. This cross-cell-line consistency is a critical parameter for in vitro model reliability and suggests that its activity is not highly sensitive to cell-specific context.

Cellular Pharmacology IDO1 Inhibition Cancer Cell Lines

Biochemical Validation in Cell-Free Human IDO1 Assay

The compound's direct interaction with the human IDO1 enzyme has been confirmed in a cell-free biochemical assay. Using purified human IDO1 with L-tryptophan as a substrate, the compound inhibited the formation of N-formyl kynurenine with an IC50 of 16 nM [1]. This value is in close agreement with its cellular potency, confirming that the observed effects are due to direct enzyme inhibition rather than off-target cellular mechanisms.

Enzymology IDO1 Inhibition Biochemical Assay

Recommended Applications for 1-[(5-Bromo-1H-indol-1-yl)acetyl]prolinamide in IDO1-Focused Research


In Vitro Validation of IDO1-Dependent Immune Suppression Mechanisms

Use as a high-potency (IC50 ~13-16 nM) tool compound to inhibit IDO1 activity in co-culture models of T-cells and IDO1-expressing cancer cells (e.g., A375 melanoma, LXF-289 lung cancer). Its consistent cellular potency makes it ideal for validating IDO1's role in suppressing T-cell proliferation or inducing regulatory T-cell phenotypes [1].

Benchmarking Compound for Novel IDO1 Inhibitor Discovery Programs

Employ as a positive control or benchmark standard in biochemical and cellular assays during the development of next-generation IDO1 inhibitors. Its well-characterized, low-nanomolar potency in both purified enzyme and cell-based assays provides a reliable performance baseline against which new chemical entities can be quantitatively compared [1].

Investigating Structure-Activity Relationships (SAR) at the IDO1 Active Site

Utilize as a reference molecule in SAR studies focused on the indole 5-position. The >100-fold difference in potency between this 5-bromo derivative and its 5-methoxy analog [REFS-1, REFS-2] provides a clear functional readout for assessing how halogen substitutions versus other groups influence IDO1 binding and inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(5-bromo-1H-indol-1-yl)acetyl]prolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.